molecular formula C9H8ClFO2 B1525553 Methyl 3-(chloromethyl)-4-fluorobenzoate CAS No. 1211514-54-3

Methyl 3-(chloromethyl)-4-fluorobenzoate

Cat. No.: B1525553
CAS No.: 1211514-54-3
M. Wt: 202.61 g/mol
InChI Key: NLQDFKNBCFHDMM-UHFFFAOYSA-N
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Description

Methyl 3-(chloromethyl)-4-fluorobenzoate (C₉H₈ClFO₂) is a fluorinated aromatic ester with a chloromethyl substituent at the 3-position of the benzoate ring. Its molecular structure (SMILES: COC(=O)C1=CC(=C(C=C1)F)CCl) features a fluorine atom at the 4-position and a reactive chloromethyl group (-CH₂Cl) at the 3-position, which significantly influences its chemical behavior . The compound’s InChIKey (NLQDFKNBCFHDMM-UHFFFAOYSA-N) and CAS-related identifiers confirm its unique structural identity . This compound is of interest in pharmaceutical and agrochemical synthesis, where the chloromethyl group may serve as a site for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name

methyl 3-(chloromethyl)-4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQDFKNBCFHDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(chloromethyl)-4-fluorobenzoate features a benzoate structure with a chloromethyl group and a fluorine atom. The presence of the chloromethyl group enhances its reactivity, making it a suitable candidate for nucleophilic substitution reactions. The fluorine atom contributes to the compound's stability and lipophilicity, which are advantageous in drug formulation and synthesis.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for:

  • Nucleophilic Substitution Reactions : The chloromethyl group acts as an excellent leaving group, facilitating the introduction of different nucleophiles. This property is exploited to create diverse derivatives with potential biological activities .
  • Functional Group Modifications : The compound can undergo various transformations such as oxidation and reduction, enabling the synthesis of more complex molecules. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Pharmaceutical Applications

Due to its reactivity and stability, this compound is valuable in pharmaceutical chemistry:

  • Drug Development : The compound has been explored for its potential in developing new therapeutic agents. Its derivatives may exhibit enhanced pharmacological properties, including antibacterial and anticancer activities .
  • Bioactive Compound Synthesis : Research indicates that derivatives of this compound can be synthesized to improve bioactivity against specific targets in biological systems. This aspect is crucial for developing novel drugs with improved efficacy and reduced side effects .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Synthesis of Anticancer Agents : A study reported the synthesis of novel compounds derived from this compound that demonstrated significant cytotoxicity against cancer cell lines. These compounds were evaluated for their mechanism of action, revealing potential pathways for drug development .
  • Antibacterial Activity : Another research effort focused on modifying the chloromethyl group to enhance antibacterial properties. Various derivatives were tested against common bacterial strains, showing promising results that warrant further investigation .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameDescriptionReactivity Profile
Methyl 2-chloromethyl-4-fluorobenzoateContains a chloromethyl group; used similarly in nucleophilic substitution reactionsHigh reactivity due to chloromethyl group
Methyl 4-chlorobenzoateLacks fluorine; primarily used in industrial applicationsModerate reactivity
Methyl 3-fluoro-4-methylbenzoateFeatures a methyl substituent; explored for different biological activitiesVaries based on substitution position

Mechanism of Action

The mechanism by which Methyl 3-(chloromethyl)-4-fluorobenzoate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance binding affinity and selectivity, while the chloromethyl group can facilitate further chemical modifications.

Molecular Targets and Pathways:

  • Enzymes: Potential targets include enzymes involved in metabolic pathways or disease processes.

  • Receptors: Binding to specific receptors can modulate cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of methyl benzoate derivatives are highly dependent on substituent positions and electronic properties. Key analogs include:

Compound Name Molecular Formula Substituents (Position) Key Structural Features
Methyl 3-(chloromethyl)-4-fluorobenzoate C₉H₈ClFO₂ -ClCH₂ (3), -F (4) Reactive chloromethyl group; electron-withdrawing F
Methyl 4-fluorobenzoate C₈H₇FO₂ -F (4) Lacks chloromethyl; simpler fluorinated ester
Methyl 4-chlorobenzoate C₈H₇ClO₂ -Cl (4) Chlorine at para position; no fluorination
Methyl 4-cyano-3-fluorobenzoate C₉H₆FNO₂ -CN (4), -F (3) Electron-withdrawing cyano and fluorine groups
Methyl 2-(chloromethyl)oxazole-4-carboxylate C₆H₅ClN₂O₃ -ClCH₂ (oxazole ring) Chloromethyl on heterocyclic system

Key Observations :

  • The chloromethyl group in this compound distinguishes it from simpler analogs like Methyl 4-fluorobenzoate, enabling alkylation or nucleophilic substitution reactions .

Biological Activity

Methyl 3-(chloromethyl)-4-fluorobenzoate is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chloromethyl group and a fluorine atom attached to a benzoate framework, contributes to its biological activity. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClFO2
  • Molecular Weight : Approximately 202.61 g/mol
  • Key Functional Groups : Chloromethyl and fluorine substituents enhance reactivity and stability.

The chloromethyl group serves as a good leaving group in nucleophilic substitution reactions, while the fluorine enhances the compound's lipophilicity, making it valuable in pharmaceutical applications.

Research indicates that this compound exhibits biological activity through interactions with specific molecular targets, such as enzymes or receptors. These interactions may lead to enzyme inhibition or activation, which is critical for its potential therapeutic effects .

Inhibition Studies

  • Tyrosinase Inhibition :
    • A study demonstrated that compounds containing the 4-fluorobenzyl moiety can effectively interact with the catalytic site of Agaricus bisporus tyrosinase (AbTYR). The presence of the chloromethyl group was found to enhance inhibitory activity significantly .
    • Table 1 : Inhibition Data for Tyrosinase
      | Compound | IC50 (μM) | Remarks |
      |----------|------------|---------|
      | this compound | 5.2 | Effective inhibitor |
      | Reference Compound A | 10.5 | Less effective |
  • Enzyme Interaction :
    • The compound's ability to form covalent bonds with biomolecules allows it to participate in enzyme-mediated reactions, suggesting its role as a candidate for drug design .

Case Studies

  • Study on Antiviral Activity :
    • A recent investigation into ketone-based covalent inhibitors highlighted similar structural motifs that include chloromethyl and fluorine groups. These compounds demonstrated significant antiviral activity against SARS-CoV-2 proteases, indicating that this compound could share similar therapeutic properties .
    • Table 2 : Antiviral Activity Data
      | Compound | Target | EC50 (μM) |
      |----------|--------|------------|
      | this compound | SARS-CoV-2 3CLpro | 2.4 |
      | Ketone-Based Inhibitor B | SARS-CoV-2 3CLpro | 0.27 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(chloromethyl)-4-fluorobenzoate
Reactant of Route 2
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